molecular formula C29H48O2 B179900 3beta-Hydroxyporiferast-5-en-7-one CAS No. 145163-97-9

3beta-Hydroxyporiferast-5-en-7-one

Cat. No. B179900
M. Wt: 428.7 g/mol
InChI Key: ICFXJOAKQGDRCT-HPYBIPJLSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3beta-Hydroxyporiferast-5-en-7-one is characterized by a β-lactam structure . The compound’s structure can be analyzed using techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3beta-Hydroxyporiferast-5-en-7-one are essential for understanding its interaction with biological environments . These properties include hardness, topography, and hydrophilicity .

Scientific Research Applications

  • Synthesis and Derivation Applications : A study by Lobastova et al. (2009) describes the synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxy-androst-5-en-17-one (DHEA) via microbial 7alpha-hydroxylation, highlighting its potential in producing novel vitamin D derivatives (Lobastova et al., 2009).

  • Steroidogenesis Studies : Wiebe (1976) explored the activities of hydroxysteroid dehydrogenases in rat Leydig cells, providing insights into the role of 3beta-hydroxysteroids in testicular biosynthesis and sexual maturation (Wiebe, 1976).

  • Enzymatic Properties and Applications : Tomioka et al. (1976) investigated the enzymatic properties of 3beta-hydroxysteroid oxidase, revealing its potential applications in steroid oxidation processes (Tomioka et al., 1976).

  • Biological Effects in Cell Studies : Piir et al. (2006) synthesized derivatives of 3beta-hydroxysteroids and studied their effects on cholesterol biosynthesis and cytotoxicity in Hep G2 cells, indicating their potential in cellular metabolism research (Piir et al., 2006).

  • Role in Ovarian Follicle Development : Research by Bao et al. (1997) on bovine ovarian follicles showed that expression of mRNA encoding 3beta-HSD correlates with follicular size and selection, suggesting its importance in reproductive biology (Bao et al., 1997).

  • Modulation in Placenta : A study by Chavatte et al. (1995) on equine placenta demonstrated how pregnenolone and progesterone metabolites modulate 3beta-HSD activity, indicating its significance in gestational biology (Chavatte et al., 1995).

  • Anti-inflammatory Applications : Chaubal et al. (2003) isolated a steroid from Acacia nilotica showing anti-inflammatory activity, underscoring the potential of 3beta-hydroxysteroids in therapeutic applications (Chaubal et al., 2003).

  • Analytical Methods Development : Higashi et al. (2005) developed a method to increase the sensitivity of 3beta-hydroxy-5-ene steroids in LC-APCI-MS, which could be significant for analytical chemistry (Higashi et al., 2005).

  • Molecular Biology Insights : Simard et al. (2005) provided extensive insights into the molecular biology of the 3beta-hydroxysteroid dehydrogenase/delta5-delta4 isomerase gene family, crucial for understanding steroid hormone formation (Simard et al., 2005).

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFXJOAKQGDRCT-HPYBIPJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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